Cas no 851405-57-7 (N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide)

N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a quinolinone core linked to a thiophene acetamide moiety. Its structural design combines a methoxy-substituted dihydroquinolinone scaffold with a thiophene-based side chain, suggesting potential applications in medicinal chemistry and drug development. The compound's hybrid architecture may confer enhanced binding affinity or selectivity toward biological targets, particularly in neurological or anti-inflammatory research. Its well-defined molecular framework allows for precise modifications, making it a valuable intermediate for structure-activity relationship studies. The presence of both electron-donating (methoxy) and heterocyclic (thiophene) groups could influence its pharmacokinetic properties, such as solubility or metabolic stability.
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide structure
851405-57-7 structure
Product name:N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide
CAS No:851405-57-7
MF:C18H18N2O3S
MW:342.412123203278
CID:6235966
PubChem ID:3673169

N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide
    • F0611-0564
    • 851405-57-7
    • AB00669510-01
    • SR-01000007701
    • SR-01000007701-1
    • AKOS016488431
    • N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide
    • Inchi: 1S/C18H18N2O3S/c1-23-14-5-4-12-9-13(18(22)20-16(12)10-14)6-7-19-17(21)11-15-3-2-8-24-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,21)(H,20,22)
    • InChI Key: IFYXBEAOVMVZAZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O

Computed Properties

  • Exact Mass: 342.10381361g/mol
  • Monoisotopic Mass: 342.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.7Ų
  • XLogP3: 2.2

N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0564-100mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0611-0564-5mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0611-0564-1mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0564-20mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0564-3mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0564-4mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0564-2μmol
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0564-10mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0611-0564-10μmol
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0564-75mg
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide
851405-57-7 90%+
75mg
$208.0 2023-05-17

Additional information on N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide

Comprehensive Overview of N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS No. 851405-57-7)

The compound N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS No. 851405-57-7) is a synthetic organic molecule that has garnered significant interest in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This quinoline-derived compound combines a thiophene moiety with a dihydroquinolinone core, making it a subject of study for its possible interactions with biological targets. Researchers are particularly intrigued by its potential role in modulating enzyme activity or receptor binding, which could pave the way for novel drug development.

In recent years, the demand for small-molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine and targeted therapies. N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide fits into this trend as a candidate for further exploration. Its methoxy and thiophene groups contribute to its lipophilicity and electronic properties, which are critical for pharmacokinetic optimization. These attributes align with current research priorities, such as the development of kinase inhibitors and GPCR modulators, which are frequently searched topics in academic and industrial circles.

The synthesis of CAS No. 851405-57-7 involves multi-step organic reactions, often starting from 7-methoxy-1,2-dihydroquinolin-2-one and incorporating thiophene-2-acetic acid derivatives. This process highlights the importance of heterocyclic chemistry in modern drug discovery, a field that continues to expand as scientists seek to address unmet medical needs. The compound's molecular weight and hydrogen-bonding capacity further enhance its suitability for structure-activity relationship (SAR) studies, a common focus in medicinal chemistry forums and publications.

From a commercial perspective, N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide is available through specialized chemical suppliers catering to research institutions and pharmaceutical companies. Its applications extend to high-throughput screening (HTS) assays and lead compound optimization, reflecting its versatility in drug discovery pipelines. As interest grows in personalized medicine and AI-driven drug design, this compound's relevance is expected to increase, particularly in studies involving structure-based drug design (SBDD) and fragment-based screening.

Environmental and safety considerations for CAS No. 851405-57-7 are also noteworthy. While not classified as hazardous, proper handling protocols are recommended to ensure laboratory safety, consistent with general practices for research chemicals. The compound's stability under various conditions (e.g., pH, temperature) is frequently evaluated, as these factors influence its utility in in vitro and in vivo studies—a topic often queried in scientific databases and chemical forums.

In summary, N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(thiophen-2-yl)acetamide represents a compelling example of how heterocyclic scaffolds can drive innovation in life sciences. Its dual quinolone-thiophene architecture offers a rich platform for further investigation, whether in academia or industry. As the scientific community continues to explore new chemical entities (NCEs) for therapeutic potential, this compound stands out as a promising candidate for future breakthroughs.

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